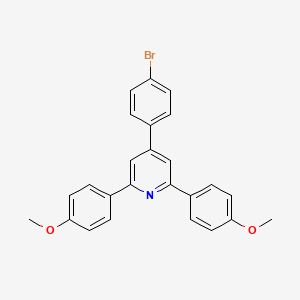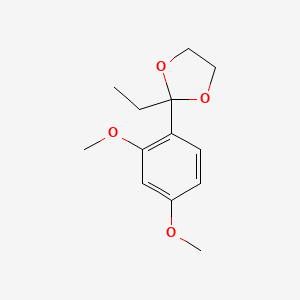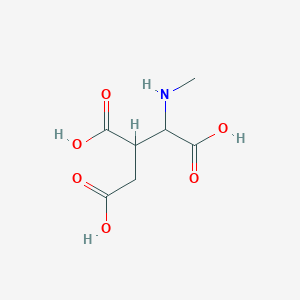![molecular formula C14H17N B14266952 2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine CAS No. 159804-83-8](/img/structure/B14266952.png)
2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine is an organic compound that features a pyridine ring substituted with a cyclopentadienyl group and a methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The cyclopentadienyl group is introduced through a reaction between cyclopentadiene and an appropriate dienophile under controlled conditions . The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of cyclopentadiene from coal tar or by steam cracking of naphtha . The cyclopentadiene is then reacted with a suitable pyridine derivative under optimized conditions to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the cyclopentadienyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentadienone derivatives, while reduction can produce cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and dendrimers.
Medicine: Investigated for its potential use in drug development and as a ligand in coordination chemistry.
Industry: Utilized in the production of polymers and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine involves its interaction with molecular targets through its cyclopentadienyl and pyridine moieties. The compound can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions . The pathways involved include coordination chemistry and organometallic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: A precursor to the cyclopentadienyl group, commonly used in the synthesis of metallocenes.
Tetraphenylcyclopentadienone: Used as a building block for organic and organometallic compounds.
Cyclopentadienyl radical: An important intermediate in organic synthesis.
Uniqueness
2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine is unique due to its combination of a cyclopentadienyl group and a pyridine ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
159804-83-8 |
|---|---|
Molekularformel |
C14H17N |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
2-(2-cyclopenta-1,3-dien-1-yl-2-methylpropyl)pyridine |
InChI |
InChI=1S/C14H17N/c1-14(2,12-7-3-4-8-12)11-13-9-5-6-10-15-13/h3-7,9-10H,8,11H2,1-2H3 |
InChI-Schlüssel |
VLTHXVAIULCJOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=CC=N1)C2=CC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)



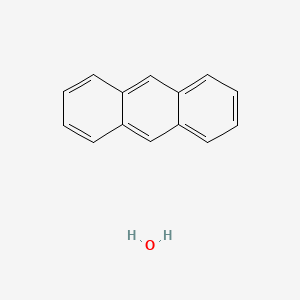
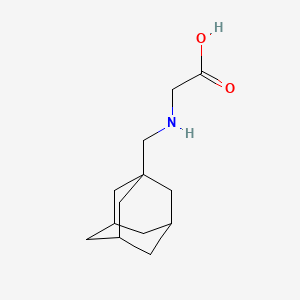
![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)

![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)

